N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide
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Overview
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the targets can vary depending on the specific biological activity.
Mode of Action
For example, some benzothiazole derivatives have been found to inhibit the growth of microorganisms by inhibiting folic acid production .
Biochemical Pathways
For instance, some benzothiazole derivatives have been found to exhibit anti-tumor activity due to their antiangiogenic effect and promotion of apoptosis .
Pharmacokinetics
A study on similar benzothiazole derivatives showed favourable pharmacokinetic profiles . The impact of these properties on the bioavailability of the compound would need further investigation.
Result of Action
For instance, some benzothiazole derivatives have been found to exhibit excellent antiproliferative potency against certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide typically involves the reaction of 2-aminobenzothiazole with a suitable benzoyl chloride derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is also common in industrial production to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides and benzothiazoles.
Scientific Research Applications
Comparison with Similar Compounds
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide can be compared with other benzothiazole derivatives to highlight its uniqueness:
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-28(25,26)15-8-6-7-14(13-15)20(24)22-17-10-3-2-9-16(17)21-23-18-11-4-5-12-19(18)27-21/h2-13H,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNYFDMFWFIFGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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